![molecular formula C29H33N5O2 B14117877 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of a Friedel-Crafts acylation reaction to introduce the 4-(4-methylphenyl) group onto a piperazine ring . This is followed by a series of condensation reactions to form the pyrazolo[1,5-a]pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. This compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, which may confer distinct biological activities compared to similar compounds. Its pyrazolo[1,5-a]pyrazinone core and the presence of both piperazine and phenyl groups contribute to its potential as a versatile scaffold in drug design.
Propriétés
Formule moléculaire |
C29H33N5O2 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C29H33N5O2/c1-21(2)23-6-8-24(9-7-23)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)25-10-4-22(3)5-11-25/h4-11,18-21H,12-17H2,1-3H3 |
Clé InChI |
IGSRCKROHQFOFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C(C)C)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



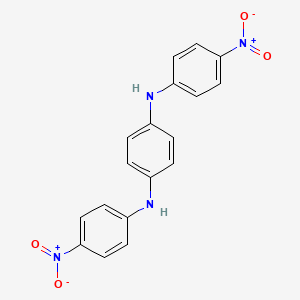
![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
methanone](/img/structure/B14117810.png)
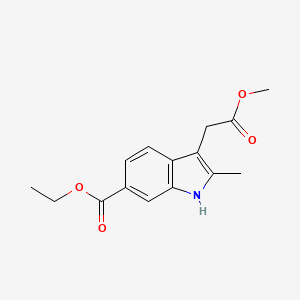
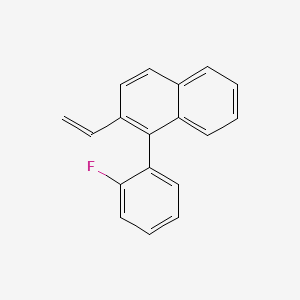
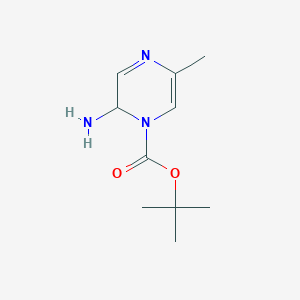
![(3S)-3-[[(2S)-5-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-5-amino-1-[[(2S,5S)-5-amino-1-hydroxy-6-(1H-imidazol-5-yl)-3,4-dioxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[(2S,5S)-5-[2-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,7R)-1-amino-7-hydroxy-6-(hydroxyamino)-1,4,5-trioxooctan-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14117832.png)


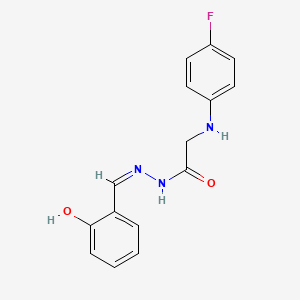
![9-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14117862.png)


